Chlorohaloperidol

Description

Historical Context of Butyrophenone (B1668137) Discovery and Analogues

The journey of the butyrophenone class of compounds began in the late 1950s at the Belgian company Janssen Pharmaceutica. researchgate.netnih.gov The initial research was not focused on antipsychotics but on the development of central analgesic molecules derived from pethidine and methadone. nih.gov This line of inquiry led to the synthesis of a compound named phenoperidine. Chemists at Janssen decided to modify this structure by substituting a propiophenone group with a butyrophenone group. nih.gov

This strategic chemical modification resulted in the synthesis of compound R-1625 on February 11, 1958. nih.govnih.gov This new molecule exhibited potent neuroleptic properties but, crucially, lacked the morphine-like activity of its predecessors. nih.gov This compound was given the generic name haloperidol (B65202), a nod to the two halogen atoms in its structure. nih.gov The discovery of haloperidol was a pivotal moment, marking the emergence of the third major class of antipsychotics and demonstrating that significant therapeutic effects could be achieved with a structure completely different from existing treatments like chlorpromazine. nih.govbritannica.com The success of haloperidol spurred further research, leading to the development of a wide family of butyrophenone analogues. researchgate.net

Overview of Halogenated Butyrophenone Structural Class

The core structure of a butyrophenone is 1-phenylbutan-1-one. wikipedia.org It consists of a phenyl ring attached to a four-carbon chain with a ketone group. wikipedia.org The versatility of this basic structure allows for numerous substitutions, forming a broad class of derivatives. wikipedia.org

The halogenated butyrophenones are a subclass distinguished by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) at various positions on the molecule. Haloperidol, for instance, features both a fluorine and a chlorine atom. nih.govyoutube.com The placement and identity of these halogens significantly influence the compound's pharmacological properties. The para-position on the phenyl ring of the butyrophenone moiety is a common site for fluorine substitution, which is often associated with increased potency. youtube.comgpatindia.com

Below is a table of representative halogenated butyrophenones, highlighting their structural variations.

| Compound Name | Key Halogen Substitutions |

| Haloperidol | p-fluorophenyl group on the butyrophenone; p-chlorophenyl group on the piperidine (B6355638) ring. nih.gov |

| Bromperidol | p-fluorophenyl group on the butyrophenone; p-bromophenyl group on the piperidine ring. nih.gov |

| Benperidol | p-fluorophenyl group on the butyrophenone moiety. wikipedia.org |

| Droperidol | p-fluorophenyl group on the butyrophenone moiety. wikipedia.org |

| Timiperone | p-fluorophenyl group on the butyrophenone moiety. wikipedia.org |

Significance of Chlorohaloperidol as a Research Probe and Chemical Scaffold

While less known than its parent compound, haloperidol, this compound serves a specific and important function in analytical chemistry research. It is utilized as an internal standard in methods for the quantitative analysis of haloperidol. nih.gov An internal standard is a compound added in a constant amount to samples, the standard, and blanks. It is used in analytical chemistry to improve the precision of quantitative analysis. The selection of this compound for this role is based on its close structural and chemical similarity to haloperidol, ensuring that it behaves similarly during sample extraction, derivatization, and analysis, thereby correcting for any variations in the analytical procedure. nih.gov

Beyond this specific application, the broader halogenated butyrophenone structure, for which this compound is a representative, serves as a valuable chemical scaffold in drug discovery. nih.gov A scaffold is a core molecular structure upon which new derivatives are built. By using haloperidol as a starting scaffold, researchers have designed and synthesized new libraries of compounds to explore different biological targets. nih.govnih.gov For example, modifications to the haloperidol structure have been made to create novel compounds targeting sigma receptors for potential anticancer applications and to develop new calcium channel blockers. nih.govmdpi.com This strategy demonstrates that the halogenated butyrophenone framework is a versatile template for generating new molecules with potentially different therapeutic applications. nih.govsemanticscholar.org

The key attributes of the halogenated butyrophenone scaffold that make it valuable for research are summarized below.

| Attribute | Significance in Research & Drug Design |

| Proven Bioactivity | The established activity of compounds like haloperidol provides a strong starting point for new drug design projects. nih.gov |

| Synthetic Tractability | The butyrophenone structure is amenable to chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com |

| Multi-Receptor Targeting | The scaffold can be modified to alter binding affinity at a range of CNS receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov |

| Structural Rigidity & Flexibility | The combination of rigid rings and a flexible butyl chain allows for conformational diversity, which can be exploited to achieve target selectivity. nih.gov |

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound within the broader context of halogenated butyrophenones. The objective is to present a scientifically grounded overview, beginning with the historical discovery of the butyrophenone class and its chemical characteristics. The core of the discussion centers on the specific utility of this compound as a research tool and the significance of its underlying chemical scaffold in the field of medicinal chemistry and drug discovery. The content strictly adheres to these chemical and biological research aspects, without delving into clinical applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59995-68-5 |

|---|---|

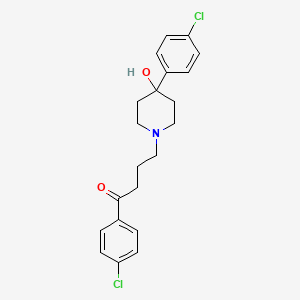

Molecular Formula |

C21H23Cl2NO2 |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C21H23Cl2NO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2 |

InChI Key |

QETRGFJTEVVJTC-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)Cl |

Other CAS No. |

59995-68-5 |

Synonyms |

1-(3-(4-chlorobenzoyl)propyl)-4-hydroxy-4-(4-chlorophenyl)piperidine 1-(3-(4-chlorobenzoyl)propyl)-4-hydroxy-4-(4-chlorophenyl)piperidine hydrochloride chlorohaloperidol |

Origin of Product |

United States |

Molecular Interactions and Receptor Binding Profiling of Chlorohaloperidol

Characterization of Receptor Binding Affinities and Selectivity

Haloperidol's broad receptor binding profile contributes significantly to its therapeutic actions and potential side effects. Its affinity and selectivity for different receptor subtypes have been extensively investigated.

Dopamine (B1211576) Receptor Subtype Interactions (D1, D2, D3, D4)

Haloperidol (B65202) is renowned for its potent antagonism of dopamine D2 receptors, which is considered the primary mechanism underlying its antipsychotic efficacy nih.govdrugbank.comderangedphysiology.com. It exhibits high affinity for the D2 receptor, with a reported Ki value of 0.89 nM nih.gov. Beyond D2, Haloperidol also demonstrates significant binding to other dopamine receptor subtypes, including D3 and D4 receptors, with Ki values of 4.6 nM and 10 nM, respectively nih.gov. In contrast, its affinity for the dopamine D1 receptor is notably lower drugbank.com. The interaction of Haloperidol with the D2 dopamine receptor has been elucidated through structural studies, revealing an extended binding pocket that differentiates it from other D2-like subtypes nih.gov.

Serotonin (B10506) Receptor Subtype Interactions (5HT1A, 5HT2A, 5HT2C)

Haloperidol also engages with several serotonin (5-HT) receptor subtypes. It exhibits moderate affinity for the 5-HT2A receptor (Ki = 120 nM) and considerably lower affinity for the 5-HT1A (Ki = 3600 nM) and 5-HT2C (Ki = 4700 nM) receptors nih.gov. Studies in animal models indicate that Haloperidol administration does not significantly alter the expression of 5-HT1A, 5-HT2A, or 5-HT2C receptors, although it was associated with a reduction in certain serotonin metabolites nih.gov. The affinity for 5-HT2A and 5-HT2C receptors has been implicated in some of Haloperidol's effects, including its propensity to induce weight gain nih.govunc.edu.

Sigma-1 Receptor Binding (σ1)

Haloperidol displays high affinity for the sigma-1 receptor (σ1) and is classified as a well-known σ1 receptor antagonist nih.govfrontiersin.orgbiorxiv.orgnih.govcapes.gov.brsigmaaldrich.com. Reduced forms of Haloperidol have shown similar binding characteristics to the σ1 receptor nih.gov. Due to its high affinity, Haloperidol and its derivatives are utilized in radioligand binding assays to characterize σ1 receptor interactions and to determine non-specific binding nih.govfrontiersin.org.

Alpha-Adrenoceptor Interactions (α1, α2)

Haloperidol interacts with alpha-adrenergic receptors, exhibiting some degree of blockade drugbank.com. It possesses high affinity for alpha-1A adrenoceptors nih.gov. However, studies indicate a lack of subtype selectivity between the α1A and α1B adrenoceptors for Haloperidol and other antipsychotics nih.govnih.gov. Furthermore, Haloperidol demonstrates affinity for α2-adrenergic receptors mdpi.com. The affinity for α1A adrenergic receptors has been correlated with the potential for weight gain associated with antipsychotic drug therapy nih.govunc.edu.

Histamine (B1213489) Receptor (H1) Interactions

Haloperidol also binds to histamine H1 receptors, though it is characterized by low affinity for this receptor subtype nih.govunc.edufrontiersin.orgfrontiersin.org. The affinity for the H1-histamine receptor has been identified as a significant predictor of short-term weight gain observed with certain antipsychotic medications nih.govunc.edu.

Quantitative Ligand-Receptor Binding Studies

Quantitative ligand-receptor binding studies, typically employing radioligand displacement assays, have been instrumental in characterizing Haloperidol's affinity for various receptors. These studies often utilize specific radiolabeled ligands and competitive binding paradigms to determine binding constants such as the inhibition constant (Ki).

Table 1: Haloperidol Receptor Binding Affinities (Ki Values)

| Receptor Subtype | Binding Affinity (Ki) | Source(s) |

| Dopamine D1 | Low affinity | drugbank.com |

| Dopamine D2 | 0.89 nM | nih.gov |

| Dopamine D3 | 4.6 nM | nih.gov |

| Dopamine D4 | 10 nM | nih.gov |

| Serotonin 5HT1A | 3600 nM | nih.gov |

| Serotonin 5HT2A | 120 nM | nih.gov |

| Serotonin 5HT2C | 4700 nM | nih.gov |

| Sigma-1 (σ1) | High affinity | nih.govfrontiersin.orgbiorxiv.orgnih.govcapes.gov.brsigmaaldrich.com |

| Alpha-1 (α1) | High affinity | drugbank.comnih.govnih.gov |

| Alpha-2 (α2) | Affinity reported | mdpi.com |

| Histamine H1 | Low affinity | nih.govunc.edufrontiersin.orgfrontiersin.org |

Based on the comprehensive search of scientific literature, there is a significant lack of publicly available data specifically detailing the molecular interactions and receptor binding profiling of the chemical compound Chlorohaloperidol.

While this compound is mentioned in some contexts, primarily as an internal standard in analytical methods for Haloperidol nih.govresearchgate.net or as a related compound with affinity for sigma-1 receptors nih.govnih.gov, no specific research findings, Bmax, Kd, IC50, Ki, kon, or koff values, or detailed functional selectivity profiles (e.g., G-protein and arrestin signaling) for this compound have been identified. The available literature extensively covers the binding characteristics and functional selectivity of Haloperidol and other related antipsychotic agents, but this compound itself does not appear to be a subject of such detailed pharmacological investigations in the retrieved sources.

Consequently, it is not possible to generate the requested article with the required scientific accuracy, detail, and adherence to the specified outline due to the absence of primary data for this compound.

Structural Activity Relationship Sar Studies of Chlorohaloperidol and Its Derivatives

Elucidation of Key Structural Elements for Receptor Binding

The antipsychotic activity of haloperidol (B65202) is intrinsically linked to its specific chemical structure, which can be dissected into several key pharmacophoric regions. SAR studies have revealed the critical roles of the butyrophenone (B1668137) moiety, the piperidine (B6355638) ring, and the substituted phenyl ring in mediating high-affinity binding to dopamine (B1211576) receptors, particularly the D2 subtype.

Influence of Halogen Substituents on Activity

The presence and position of halogen substituents are critical determinants of haloperidol's activity. The para-chlorophenyl group attached to the piperidine ring is a hallmark feature and is essential for potent D2 receptor antagonism researchgate.netgpatindia.compharmacy180.comnih.govneu.edu.trchemrxiv.orgrsc.orgrsc.orgslideshare.netontosight.ainih.govyoutube.com. This moiety is understood to interact with specific binding pockets within the D2 receptor, contributing significantly to affinity. Similarly, the 4-fluorophenyl group on the butyrophenone side of the molecule is also vital for activity, acting as a key pharmacophoric element pharmacy180.comslideshare.netontosight.aiyoutube.com. While "Chlorohaloperidol" specifically implies chlorine substitution, the established SAR for haloperidol highlights the importance of both chlorine and fluorine in conferring high affinity and antipsychotic potency.

Role of Piperidine and Butyrophenone Moieties

Butyrophenone Moiety: The butyrophenone chain, characterized by a four-carbon linker with a carbonyl group, plays a crucial role. Optimal neuroleptic activity is observed when this chain is a propyl group (three carbons) connecting the carbonyl to the tertiary amine. Deviations from this optimal chain length—either shortening or lengthening—result in a significant decrease in potency researchgate.netgpatindia.compharmacy180.comneu.edu.trslideshare.netyoutube.com. The carbonyl group itself is also important; replacing it with a thioketone, a simple carbon, or a hydroxyl group leads to a reduction in activity gpatindia.comneu.edu.tr. The 4-fluorophenyl group attached to the carbonyl is a mandatory feature for activity pharmacy180.comslideshare.netontosight.aiyoutube.com.

Piperidine Moiety: The piperidine ring, specifically the tertiary amine nitrogen within it, is essential for receptor interaction and is often protonated at physiological pH, forming interactions within the receptor binding site researchgate.netpharmacy180.comnih.govneu.edu.trrsc.orgrsc.orgslideshare.netyoutube.comauburn.edu. Incorporating this nitrogen into a cyclic structure, such as the piperidine ring, is generally preferred for optimal activity researchgate.netpharmacy180.comnih.govneu.edu.trrsc.orgslideshare.netyoutube.comauburn.edu. The hydroxyl group at the 4-position of the piperidine ring, while not strictly essential for binding, significantly enhances affinity, particularly for the D2 receptor researchgate.netnih.gov. Conformational studies suggest that the axial orientation of this hydroxyl group is favored for optimal D2 receptor binding researchgate.netnih.gov.

Bioisosteric Replacements and Their Pharmacological Impact

Bioisosteric replacement strategies have been employed to modify the haloperidol scaffold and explore new chemical entities with potentially improved or altered pharmacological profiles. For instance, replacing the piperidinol moiety with a homopiperazine (B121016) ring, as seen in SYA 013, has led to compounds with distinct binding affinities at dopamine and serotonin (B10506) receptor subtypes, suggesting atypical antipsychotic properties researchgate.netacnp.orgnih.govnih.govnih.gov. Such modifications demonstrate that the piperidine ring can be altered or replaced to modulate activity and receptor selectivity. Studies involving heterocyclic bioisosteric butyrophenone analogues have also been conducted to combine antagonism at D2 and 5-HT2A receptors, aiming for atypical antipsychotic profiles rsc.orgrsc.org.

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of haloperidol is critical for its interaction with the dopamine D2 receptor. Molecular recognition studies, often informed by crystallographic data and computational modeling, highlight specific interactions. The protonated nitrogen of the piperidine ring forms a salt bridge with the conserved Asp114 residue in the D2 receptor, while the hydroxyl group can form a hydrogen bond with Tyr408 nih.gov. The para-chlorobenzene moiety engages with residues in a secondary binding pocket nih.gov. The axial conformation of the piperidine hydroxyl group has been identified as a key feature for enhanced D2 receptor affinity researchgate.netnih.gov. Furthermore, studies using monoclonal antibodies have suggested that the binding sites on the D2 receptor for butyrophenone antagonists share similarities with the binding characteristics of these antibodies, indicating specific molecular recognition patterns nih.gov.

Computational SAR Modeling and Prediction of Biological Activity

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have been instrumental in understanding haloperidol's SAR and predicting the activity of novel analogs.

Molecular Docking: Docking simulations consistently show that haloperidol exhibits strong binding affinity to the D2 dopamine receptor, with calculated binding energies typically in the range of -10.0 to -11.1 kcal/mol chemrxiv.orgchemrxiv.orgresearchgate.netmdpi.com. These studies help visualize the precise orientation and interactions of haloperidol within the receptor's active site, providing insights into the molecular basis of its antagonism chemrxiv.orgchemrxiv.orgresearchgate.netmdpi.com.

QSAR Modeling: QSAR studies have established quantitative relationships between physicochemical properties and biological activity. For example, a QSAR equation derived for haloperidol, log(1/C) = 0.78logP + 2.52, indicates a positive correlation between lipophilicity (logP) and biological activity, suggesting that increased lipophilicity generally leads to higher potency chegg.com. QSAR models have also been successfully applied to virtual screening efforts to identify novel ligands for various receptors, including serotonin receptors acs.orgresearchgate.net.

Other Computational Approaches: Molecular dynamics simulations are used to refine docking poses and provide a dynamic view of receptor-ligand interactions mdpi.com. Computational analyses also extend to predicting physicochemical properties and exploring potential drug-target interactions, such as haloperidol's binding to viral proteins rsc.orgrsc.orgresearchgate.net.

Data Tables

Table 1: Key Structural Features of Haloperidol and Their Impact on D2 Receptor Binding/Activity

| Structural Feature | Modification/Observation | Impact on Activity/Binding | Citation(s) |

| Butyrophenone Chain Length | n=3 (propyl chain) | Optimal neuroleptic activity | researchgate.netgpatindia.compharmacy180.comneu.edu.trslideshare.netyoutube.com |

| n<3 or n>3 | Decreased potency | researchgate.netgpatindia.compharmacy180.comneu.edu.trslideshare.netyoutube.com | |

| Butyrophenone Carbonyl | Keto (C=O) | Optimal activity | gpatindia.comneu.edu.tr |

| Thioketone (C=S) | Decreased activity | neu.edu.tr | |

| Reduced to Alcohol (CH-OH) | Decreased potency | gpatindia.comneu.edu.tr | |

| Aromatic Ring (Butyrophenone) | 4-Fluorophenyl | Essential for activity | pharmacy180.comslideshare.netontosight.aiyoutube.com |

| Aromatic Ring (Piperidine) | 4-Chlorophenyl | Essential for activity, enhances binding | researchgate.netgpatindia.compharmacy180.comnih.govneu.edu.trchemrxiv.orgrsc.orgrsc.orgslideshare.netontosight.ainih.govyoutube.com |

| Piperidine Ring | Tertiary amine | Required for activity, contributes to receptor interaction | researchgate.netpharmacy180.comnih.govneu.edu.trrsc.orgrsc.orgslideshare.netyoutube.comauburn.edu |

| Hydroxyl group at C4 | Enhances binding affinity, particularly at D2 receptor | researchgate.netnih.gov | |

| Axial conformation of C4-OH | Favored for optimal D2 receptor affinity | researchgate.netnih.gov | |

| Piperidine Replacement | Homopiperazine (e.g., SYA 013) | Alters receptor profile, may confer atypical properties | researchgate.netacnp.orgnih.govnih.govnih.gov |

Table 2: Computational Binding Data for Haloperidol at the D2 Dopamine Receptor

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Method | Citation(s) |

| Haloperidol | D2 Dopamine Receptor | -11.1 | Molecular Docking (Auto Dock Vina) | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Haloperidol | D2 Dopamine Receptor | -10.9 | Molecular Docking | mdpi.com |

| Haloperidol | D2 Dopamine Receptor | -6.3 | Molecular Docking (PyRx) | juniperpublishers.com |

Table 3: QSAR Relationship for Haloperidol

| Relationship | Parameters | Predicted Effect | Citation(s) |

| log(1/C) = 0.78logP + 2.52 | logP (lipophilicity) | Increased lipophilicity correlates with higher activity | chegg.com |

Compound List

Haloperidol

SYA 013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one)

Droperidol (DPD)

Spiperone

Benperidol

SCH 23390

Clopenthixol

Flupentixol

Thiothixene

Risperidone

Olanzapine

Ziprasidone

Quetiapine

Amisulpride

Clozapine

Sertindole

9-OH-risperidone

Zotepine

Pipamperone

Seroquel

Eticlopride

Nemonapride

Bromocriptine

LE300, LE400, LE401, LE403, LE404, LE410, LE420

AHAD11, B157, LERU301, SH3

Dextromethorphan

Metabolic Pathways and Theoretical Pharmacokinetics of Chlorohaloperidol

In Vitro and Preclinical Metabolic Transformations

The biotransformation of haloperidol (B65202), as a model for chlorohaloperidol, is complex, involving multiple enzymatic systems primarily in the liver.

Oxidative metabolism is a significant route for haloperidol, accounting for 15-30% of its biotransformation. clinpgx.org This process is predominantly mediated by the CYP enzyme superfamily.

Role of CYP3A4: In vitro studies using human liver microsomes and recombinant CYP enzymes have consistently identified CYP3A4 as the principal isoenzyme responsible for haloperidol metabolism. drugbank.comnih.govnih.govdrugbank.com CYP3A4 is involved in multiple metabolic reactions, including the oxidative N-dealkylation of haloperidol. drugbank.comnih.govnih.gov This pathway cleaves the molecule to yield metabolites such as p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). clinpgx.orgnih.gov Furthermore, CYP3A4 catalyzes the oxidation of reduced haloperidol back to its parent form and is involved in the initial steps of forming potentially neurotoxic pyridinium (B92312) metabolites. drugbank.comnih.govnih.gov

Other CYP Isoforms: A systematic in vitro investigation has demonstrated that other CYP isoforms can also catalyze specific metabolic steps. Recombinant CYP1A1, CYP2C8, CYP2C9, and CYP2C19 have been shown to contribute to the dealkylation of haloperidol to CPHP. nih.govresearchgate.net

The following table summarizes the key CYP enzymes and their role in the metabolism of haloperidol.

| Enzyme Family | Specific Isoform(s) | Metabolic Pathway(s) Catalyzed | Significance |

| Cytochrome P450 | CYP3A4 | Oxidative N-dealkylation, Pyridinium formation, Oxidation of reduced haloperidol | Major pathway |

| CYP2D6 | Oxidative N-dealkylation, Pyridinium formation | Minor pathway, but subject to genetic polymorphism | |

| CYP1A1, CYP2C8, CYP2C9, CYP2C19, CYP3A5 | N-dealkylation, Pyridinium formation | Contributing pathways |

Alongside oxidation, reduction and conjugation reactions are critical pathways in the clearance of haloperidol.

Glucuronidation: This is the most significant metabolic pathway for haloperidol, responsible for approximately 50-60% of its total metabolism. clinpgx.orgnih.govnih.gov The process involves the covalent addition of a glucuronic acid moiety to the drug molecule, which significantly increases its water solubility and facilitates its excretion. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Studies have identified that O-glucuronidation is the primary modification, with minor levels of N-glucuronidation also occurring in vitro. clinpgx.orgnih.gov The main UGT isoforms involved are UGT2B7 (contributing ~70%), UGT1A9 (~20%), and UGT1A4 (~10%). clinpgx.orgnih.gov

Reduction: Approximately 25% of a haloperidol dose undergoes reduction of its ketone group to form a secondary alcohol metabolite, known as reduced haloperidol. clinpgx.org This reaction is catalyzed by carbonyl reductase enzymes. drugbank.comnih.gov The process is notably reversible, with the subsequent back-oxidation of reduced haloperidol to the parent compound occurring at about one-quarter the rate of the forward reduction reaction. clinpgx.org This back-oxidation is catalyzed primarily by CYP3A4. drugbank.comnih.gov

A metabolically significant, though quantitatively smaller, pathway is the conversion of haloperidol to pyridinium species. This pathway is of particular interest due to the potential neurotoxicity of its products. nih.govacs.org

The process is believed to begin with a dehydration of the haloperidol molecule to form an intermediate, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HTP). nih.govnih.gov This intermediate is then oxidized to the final pyridinium metabolite, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+). nih.gov

In vitro studies with recombinant enzymes have shown that CYP3A4 is the primary catalyst for the initial conversion of haloperidol to HTP. drugbank.comnih.govnih.gov The subsequent oxidation of HTP to HPP+ can be catalyzed by both CYP3A4 and CYP2D6. drugbank.comnih.govnih.gov Further investigations have confirmed that CYPs 3A4, 3A5, and 3A7 are the principal enzymes capable of forming HPP+ from haloperidol. nih.govacs.org Reduced haloperidol can also undergo a similar oxidative process to form its corresponding pyridinium metabolite (RHPP+). documentsdelivered.com

Theoretical Considerations of Metabolite Activity and Stability

The various metabolites of haloperidol possess different pharmacological and toxicological profiles, which are theoretically applicable to the metabolites of this compound.

Reduced Haloperidol: This major metabolite is generally considered to be biologically inactive. nih.gov However, the metabolic reduction is a reversible equilibrium. clinpgx.org Some clinical studies have suggested that a high plasma ratio of reduced haloperidol to the parent haloperidol may be associated with a diminished therapeutic response, possibly due to a lower concentration of the active parent compound. nih.gov

Pyridinium Metabolites (HPP+): The pyridinium metabolite HPP+ is a molecule of significant toxicological concern. Its structure bears a close resemblance to MPP+ (1-methyl-4-phenylpyridinium), a well-established neurotoxin known to induce an irreversible condition similar to Parkinson's disease. nih.govnih.govwikipedia.org HPP+ itself is considered a potential neurotoxin that can cross the blood-brain barrier and has been detected in post-mortem brain tissue of patients treated with haloperidol. nih.govwikipedia.org The leading hypothesis is that the formation of HPP+ may contribute to the pathophysiology of motor side effects, such as extrapyramidal symptoms and tardive dyskinesia, observed during long-term therapy with typical antipsychotics. nih.govnih.govwikipedia.orgnih.gov

In Silico Prediction of Metabolic Fate and Drug-Metabolizing Enzyme Interactions

In silico modeling provides a powerful computational approach to predict the metabolic fate of new chemical entities like this compound, leveraging knowledge from structurally similar compounds. nih.gov These methods use computer algorithms and extensive databases of chemical and biological data to simulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predictive Models: Key in silico tools include Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. sci-hub.box QSAR models establish correlations between a molecule's chemical structure and its pharmacokinetic parameters. Machine learning techniques can model complex, non-linear relationships between molecular descriptors and metabolic endpoints, such as interactions with specific drug-metabolizing enzymes. sci-hub.boxnih.gov

Application to this compound: For a compound like this compound, these models can be applied to predict its metabolic profile. Based on its structural features and similarity to haloperidol, in silico tools would likely predict that it is a substrate for CYP3A4 and, to a lesser extent, CYP2D6. nih.govsci-hub.box The models could identify the specific atoms on the this compound molecule most likely to be sites of metabolism and predict its propensity to undergo glucuronidation, carbonyl reduction, and oxidative bioactivation to form pyridinium species. nih.govoup.com Such predictive assessments are invaluable in modern drug discovery, allowing for the early identification of potential metabolic issues and guiding the design of safer, more effective therapeutic agents. sci-hub.box

Analytical Methodologies for Chlorohaloperidol in Research Matrices

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental for separating complex mixtures and quantifying individual components. For chlorohaloperidol, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are pertinent.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely employed for the analysis of pharmaceutical compounds, including antipsychotics and their related substances. Methods are often developed to quantify haloperidol (B65202), with this compound frequently utilized as an internal standard due to its structural similarity and distinct chromatographic behavior.

Method Parameters and Findings:

A reversed-phase HPLC (RP-HPLC) method utilizing a C18 column (e.g., Thermo C18, 250 × 4.6 mm, 5µm) with a mobile phase consisting of Methanol:Acetonitrile (B52724) (50:50, v/v) at a flow rate of 1.0 ml/min has been described for haloperidol, with a retention time of approximately 2.238 ± 0.3 min jddtonline.info.

Another HPLC method for haloperidol employed a C18 column with a mobile phase of 100 mM/L potassium dihydrogen phosphate (B84403)–acetonitrile–triethylamine (10:90:0.1, v/v/v), adjusted to pH 3.5 with o-phosphoric acid, at a flow rate of 2 mL/minute, with UV detection at 230 nm scielo.br. This method demonstrated linearity in the range of 1-16 µg/mL, with a Limit of Detection (LOD) of 0.045 μg/mL and a Limit of Quantitation (LOQ) of 0.135 μg/mL scielo.br.

In studies involving haloperidol and hydroxyperidol, HPLC methods have been developed where this compound serves as an internal standard, achieving limits of detection of approximately 0.7 nmol/L for haloperidol and 0.67 nmol/L for hydroxyperidol nih.gov.

HPLC methods for the determination of haloperidol in biological matrices, such as plasma, have also been reported, often employing liquid-liquid extraction (LLE) for sample preparation and using various internal standards researchgate.netusm.my.

Table 1: HPLC Method Parameters for Haloperidol Analysis (Relevant to this compound Context)

| Parameter | Method 1 scielo.br | Method 2 jddtonline.info | Method 3 nih.gov (Contextual) |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | Thermo C18 (250 × 4.6 mm, 5µm) | Not specified (HPLC method for Haloperidol) |

| Mobile Phase | 100 mM/L KH₂PO₄–Acetonitrile–TEA (10:90:0.1, v/v/v), pH 3.5 | Methanol:Acetonitrile (50:50, v/v) | Not specified |

| Flow Rate | 2 mL/minute | 1.0 ml/min | Not specified |

| Detection | UV/VIS detector at 230 nm | Not specified (implied UV/DAD) | Not specified (implied for IS quantification) |

| Linearity Range | 1-16 µg/mL | 5-25 μg/ml | Not specified for IS |

| LOD | 0.045 μg/mL | Not specified | ~0.7 nmol/L for Haloperidol (using this compound as IS) |

| LOQ | 0.135 μg/mL | Not specified | Not specified |

| Internal Standard | Loratidine | Not specified | This compound |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification. While direct GC methods for this compound are not extensively detailed in the provided search results, GC is generally applicable for the analysis of volatile or semi-volatile organic compounds.

Method Parameters and Findings:

GC methods have been described as rapid, sensitive, and reliable for the simultaneous determination of related compounds like haloperidol nih.gov.

GC, particularly GC-MS, is commonly used for impurity profiling and the analysis of residual solvents in pharmaceutical products, which demonstrates its utility for identifying and quantifying related substances fda.govshimadzu.com.bruspnf.com. For instance, GC-FID with a Headspace Analyzer and a Phenomenex ZB-624 column is used for residual solvent analysis uspnf.com.

In the context of butyrophenone (B1668137) analysis, GC has been mentioned, with this compound cited as an internal standard researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, and particularly LC-MS/MS, offers high sensitivity and specificity, making it ideal for analyzing complex matrices like biological fluids. These techniques are frequently used for therapeutic drug monitoring and pharmacokinetic studies.

Method Parameters and Findings:

An LC-MS electrospray ionization (ESI) method for haloperidol in human plasma utilized an Xterra MS C18 column (100 mm × 2.1 mm, 3.5 µm) with an isocratic mobile phase of ammonium (B1175870) acetate (B1210297) (1.0 mM, pH 3.0) and acetonitrile (70:30, v/v) at a flow rate of 0.2 ml/min. It achieved a lower limit of quantitation (LLOQ) of 70.0 pg/ml using mass spectrometric detection in positive mode, monitoring ions at m/z 375.9 for haloperidol researchgate.net.

Another LC-MS/MS method for antipsychotics in plasma involved gradient elution on a Restek PFP Propyl C18 analytical column (50 mm × 2.1 mm i.d.) with a mobile phase of 2 mM ammonium formiate (pH 2.7) and acetonitrile, at a flow rate of 800 µL/min. Positive ion fragments were detected in multiple reaction monitoring (MRM) mode nih.gov. This method demonstrated excellent linearity and accuracy, with LOD and LOQ values under therapeutic ranges nih.gov.

LC-HRMS methods have been developed for monitoring haloperidol in urine, blood, and hair, employing gradient elution on an Atlantis T3 column with positive ion ESI detection. These methods reported limits of quantification of 0.1 ng/mL for urine and blood, and 0.1 ng/mg for hair researchgate.net.

A multi-analyte LC-MS/MS method for 38 antipsychotic drugs in plasma involved liquid-liquid extraction with methyl-tertiary-butyl-ether and chromatographic separation within 6 minutes nih.gov.

Table 2: LC-MS/MS Method Parameters for Haloperidol and Related Compounds

| Parameter | Method 1 researchgate.net (LC-MS) | Method 2 nih.gov (LC-MS/MS) | Method 3 researchgate.net (LC-HRMS) |

| Column | Xterra MS C18 (100 mm × 2.1 mm, 3.5 µm) | Restek PFP Propyl C18 (50 mm × 2.1 mm i.d.) | Atlantis T3 column |

| Mobile Phase | Ammonium acetate (1.0 mM, pH 3.0) : Acetonitrile (70:30, v/v) | 2 mM Ammonium formiate (pH 2.7) : Acetonitrile (gradient elution) | Not specified (gradient elution) |

| Flow Rate | 0.2 ml/min | 800 µL/min | Not specified |

| Detection | ESI positive mode, m/z 375.9 (Haloperidol) | ESI positive ion MRM mode | ESI positive ion, Orbitrap mass spectrometer |

| LLOQ/LOD | 70.0 pg/ml | Under therapeutic ranges | 0.1 ng/mL (urine/blood), 0.1 ng/mg (hair) |

| Sample Preparation | Liquid-liquid extraction (LLE) | Solid phase extraction (SPE) | Liquid/liquid extraction (blood/urine), micropulverized extraction (hair) |

| Run Time | Not specified | ~6 min | Not specified |

Spectrophotometric and Spectroscopic Methods

Spectrophotometric and spectroscopic techniques are valuable for the identification and quantification of chemical compounds based on their interaction with electromagnetic radiation.

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry is a cost-effective and widely accessible method for quantitative analysis, relying on the absorption of UV light by chromophores within a molecule.

Method Parameters and Findings:

UV spectrophotometric methods for haloperidol have been developed, typically measuring absorbance at wavelengths around 244-247.5 nm jddtonline.inforjptonline.orgscielo.br. For instance, a method in phosphate buffer (pH 7.4) identified a λmax at 247.5 nm, with Beer-Lambert's law obeyed in the 2–20 µg/ml concentration range and a correlation coefficient (R²) of 0.9994 rjptonline.org.

Another approach involves forming an ion-pair complex of haloperidol with a dye (e.g., bromothymol blue) and extracting it into chloroform (B151607), with the complex measured at 420 nm sciencescholar.us. This method showed linearity over a concentration range of 20 to 100 µg/ml sciencescholar.us.

Spectrophotometric methods using eriochrome black T (EBT) to form an ion-pair complex, extracted into chloroform and measured at 510 nm, have also been reported, with a linearity range of 2.0-9.0 µg mL⁻¹ and a detection limit of 0.18 µg mL⁻¹ researchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and confirming the structural identity of chemical compounds. It measures the absorption of infrared radiation, which causes molecular vibrations.

Method Parameters and Findings:

IR spectroscopy is used for the chemical identification of compounds nih.gov. It provides characteristic absorption bands corresponding to specific functional groups within a molecule frontiersin.orglibretexts.org.

For example, IR studies have been used to confirm the formation of ion-pair complexes in analytical methods researchgate.net.

General IR analysis involves measuring the interaction of infrared radiation with matter, with the mid-infrared region (approximately 4000–400 cm⁻¹) being particularly useful for studying fundamental molecular vibrations and functional groups libretexts.orgwikipedia.org.

The technique can identify functional groups such as N-H, O-H, C-H bonds, C-N stretching, and aromatic compounds based on their characteristic absorption frequencies frontiersin.orgresearchgate.net.

Compound List

this compound

Haloperidol

Bromothymol blue

Eriochrome black T (EBT)

Loratidine

Computational Chemistry and Molecular Modeling of Chlorohaloperidol

Molecular Docking Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. chemrxiv.org This method is crucial in drug discovery for estimating the strength of interaction, or binding affinity, between a potential drug and its target.

Studies on haloperidol (B65202), a close structural analog of chlorohaloperidol, have extensively used molecular docking to elucidate its binding mechanism to dopamine (B1211576) receptors. Research indicates that this compound also targets the Dopamine D2 receptor. oup.comoup.com Docking simulations of haloperidol with the D2 dopamine receptor (PDB ID: 6CM4) have shown a strong binding affinity, with a calculated binding energy of -11.1 kcal/mol in its most stable conformation. chemrxiv.org This highly negative value suggests a very favorable and strong interaction. chemrxiv.org

Further studies combining docking with more advanced quantum mechanics/molecular mechanics (QM/MM) methods on the dopamine D3 receptor (D3R) have reinforced these findings. Initial "crude" docking of haloperidol to D3R yielded an interaction energy of -137.6 kcal/mol, which was refined to -170.1 kcal/mol after QM/MM improvement. nih.gov These simulations identified key amino acid residues responsible for the interaction. The Asp110 residue was found to be pivotal for binding, with significant contributions also from Tyr365, Phe345, Ile183, Phe346, Tyr373, and Cys114. nih.gov The hydroxyl group of haloperidol was noted to be particularly important, forming interactions with Tyr365 and Thr369 residues. nih.gov

The primary interactions for haloperidol within the dopamine receptor binding pocket are typically hydrophobic, with key hydrogen bonds anchoring the ligand. For instance, in the D2 receptor, the amino acid residue Asp114 has been identified as forming a hydrogen bond with haloperidol.

Interactive Table: Molecular Docking Data for Haloperidol

| Receptor | PDB ID | Ligand | Docking Software/Method | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dopamine D2 | 6CM4 | Haloperidol | AutoDock Vina | -11.1 | Asp114 |

| Dopamine D3 | Homology Model | Haloperidol | QM/MM Refinement | -170.1 (Total Interaction Energy) | Asp110, Tyr365, Phe345, Phe346, Tyr373, Cys114, Ile183 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are used to determine the electronic structure and properties of molecules from first principles, based on the laws of quantum mechanics. rsc.orgrsdjournal.org These methods can provide deep insights into molecular geometry, charge distribution, and reactivity, which are fundamental to understanding drug-receptor interactions. physchemres.org

For compounds like this compound, quantum chemical calculations can be used to compute properties such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. This information is critical for understanding how the molecule will be "seen" by a receptor and for developing the parameters used in molecular mechanics force fields for more extensive simulations.

In the context of haloperidol, quantum mechanics/molecular mechanics (QM/MM) hybrid methods have been employed. nih.gov In this approach, the ligand (haloperidol) and the most critical parts of the receptor's binding site are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient classical molecular mechanics. nih.gov This allows for a precise description of electronic effects like charge transfer and polarization during the binding event, which are missed by purely classical methods. nih.gov Such calculations have been instrumental in refining the binding energy of haloperidol to the D3 receptor, showing a significant increase in the calculated interaction energy compared to classical methods, highlighting the importance of quantum effects in the binding process. nih.gov These studies also suggest that specific functional substitutions on the haloperidol structure could lead to derivatives with different dopamine antagonism profiles. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govebsco.com In drug discovery, MD simulations are invaluable for refining the static pictures obtained from molecular docking. mdpi.com They can assess the stability of a predicted ligand-receptor binding pose, explore conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies. dovepress.comnih.gov

For haloperidol, MD simulations have been used to study its binding pathways to both D2 and D3 dopamine receptors. acs.org A set of 29 unbiased MD simulations revealed the complex process of binding, identifying several intermediate states as the ligand moves from the extracellular space into the orthosteric binding site. acs.org These simulations highlighted a "handover" mechanism involving the residue Tyr7.35, which helps guide the ligand toward the key anchoring residue, Asp3.32. acs.org By analyzing these dynamic trajectories, researchers can identify metastable states that could be targeted in the design of new drugs with specific binding kinetics. acs.org MD simulations are also crucial for understanding how a ligand and receptor adapt to each other, a concept known as "induced fit," which is often not fully captured by rigid docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key structural, physicochemical, or electronic features (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. arxiv.org

QSAR studies have been performed on the butyrophenone (B1668137) class of compounds, to which this compound belongs. acs.orgnih.gov One such 3D-QSAR study focused on a series of conformationally constrained butyrophenones with affinity for the 5-HT2A serotonin (B10506) receptor. nih.gov The compounds were aligned by docking them into a homology model of the receptor. A key challenge was handling the different possible enantiomers and binding orientations for each compound. nih.gov By using a novel multi-structure approach, a statistically robust model was developed (n=426, r²=0.84), which provided valuable insights into the ligand-receptor interactions that could not be obtained from simple inspection of the docking poses alone. nih.gov

Another study on butyrophenone analogs found that the ratio of binding affinities (pKi values) for 5-HT2A versus D2 receptors could be a useful predictor of a compound's potential to be an atypical antipsychotic. colab.ws A ratio greater than 1.12 was predictive of an atypical profile with a lower risk of certain side effects. colab.ws While haloperidol had a ratio of 0.93, newly synthesized analogs showed ratios between 1.08 and 1.20. colab.ws Although not explicitly included in this specific study, the structural properties of this compound could be analyzed within such a QSAR framework to predict its receptor affinity ratio and antipsychotic profile. One study using a Siamese neural network to predict drug response similarity included this compound in its dataset. oup.comoup.com

In Silico Screening and Drug Design Principles

In silico (computer-aided) screening and drug design encompass a range of computational methods used to identify and optimize new drug candidates. nih.govuantwerpen.beresearchgate.net These approaches, including virtual screening, pharmacophore modeling, and fragment-based design, have become essential for accelerating the drug discovery process and reducing costs. mdpi.compharmidex.com

The principles of in silico design are directly applicable to the development of novel antipsychotics based on the this compound or haloperidol scaffold. For example, structure-based drug design (SBDD) uses the 3D structure of a target receptor to design molecules that fit perfectly into the binding site. nih.gov The detailed interaction maps from docking and MD simulations of haloperidol with dopamine and serotonin receptors provide a blueprint for this process. nih.govacs.org

A practical example of these principles is a study that describes the design of novel hybrids of SNAP 7941 and this compound to create high-affinity antagonists for the MCH-1 receptor. acsmedchem.org This exemplifies a ligand-based drug design strategy, where structural features from two different known ligands are combined to create a new chemical entity with a desired biological activity. Furthermore, computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed haloperidol analogues, helping to identify candidates with good drug-like properties early in the design phase. nih.gov

Preclinical Pharmacological Research Applications and Future Directions

Use of Chlorohaloperidol as a Research Tool in In Vitro Assays

In the controlled environment of in vitro assays, precision and reproducibility are paramount. This compound contributes significantly to achieving this standard, primarily by ensuring the accuracy of analytical measurements that underpin mechanistic and target engagement studies.

While direct mechanistic studies focusing on this compound's own cellular effects are not extensively documented, its role as a research tool is well-established. Its structural similarity to haloperidol (B65202), combined with its chemical stability, makes it an ideal reference compound and internal standard in assays designed to elucidate the mechanisms of other drugs. nih.govnih.govkoreascience.kr For example, in studies examining the biotransformation of haloperidol into its potentially neurotoxic pyridinium (B92312) metabolite by liver microsomal preparations, accurate quantification of the parent compound is essential. researchgate.net The use of this compound as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) methods employed for this purpose ensures that the measured concentrations of haloperidol are precise, allowing for a reliable characterization of the metabolic pathway. koreascience.krresearchgate.net

Furthermore, computational models have been used to predict the activity of various compounds. In one such study using a machine learning approach, this compound was classified alongside other compounds as a dopamine (B1211576) receptor antagonist, which is consistent with the known mechanism of its parent compound, haloperidol. oup.com

Table 1: Application of Related Butyrophenones in Mechanistic Cell Line Studies

| Compound | Cell Line(s) | Observed Effect(s) | Research Focus |

|---|---|---|---|

| Haloperidol | NIH-3T3 | Decreased cell viability and mitochondrial activity. nih.gov | Cytotoxicity Evaluation |

| Haloperidol | Human Peripheral Blood Lymphocytes (HPBLs) | Induction of cytotoxicity and genotoxicity at clinically relevant concentrations. nih.gov | Genotoxicity Profiling |

This table presents data on the closely related compound, haloperidol, to illustrate the types of mechanistic studies for which this compound would serve as an essential analytical tool.

Target engagement confirms that a drug candidate interacts with its intended molecular target within a cellular environment. pelagobio.comnih.gov A cornerstone of these studies is the accurate measurement of the relationship between drug concentration and target binding. cellcarta.com Methodologies like the Cellular Thermal Shift Assay (CETSA) and flow cytometry-based receptor occupancy assays rely on precise quantification of the compound of interest in cell lysates or media. discoverx.compelagobio.com

This compound plays a crucial, albeit indirect, role in this context. It is frequently used as an internal standard for the liquid chromatography methods that quantify haloperidol concentrations in biological matrices. nih.govresearchgate.net By ensuring the accuracy of these concentration measurements, this compound helps researchers establish a reliable correlation between the amount of drug administered to the cells and the degree of target protein stabilization or receptor binding observed. This validation is a critical step in confirming a drug's mechanism of action and advancing it through the discovery pipeline. discoverx.com

Applications in Animal Models for Neurochemical and Receptor Occupancy Studies

Animal models are indispensable for understanding how a drug affects complex biological systems. This compound facilitates these studies by enabling robust and precise measurements of drug levels in the brain and plasma, which are then correlated with neurochemical and behavioral outcomes.

Antipsychotic drugs like haloperidol are known to exert their effects by modulating neurotransmitter systems, primarily through antagonism of dopamine D2 receptors. drugbank.comnih.gov Studies in animal models investigate these interactions to understand therapeutic effects and predict side effects. scielo.br These investigations often require correlating the administered dose with specific neurochemical changes, such as alterations in neurotransmitter release or metabolism, which can be monitored using techniques like in vivo microdialysis or biosensors. mdpi.com

The contribution of this compound to this field is analytical. It serves as the go-to internal standard for quantifying haloperidol and its active metabolites in plasma and brain tissue samples taken from these animal models. nih.govkoreascience.kr This accurate quantification is fundamental for building pharmacokinetic/pharmacodynamic (PK/PD) models, which link drug exposure levels to the observed modulation of neurotransmitter systems.

Receptor occupancy (RO) assays measure the percentage of a specific receptor population that is bound by a drug at a given dose. giffordbioscience.commeliordiscovery.com In preclinical research, RO studies in animals are critical for predicting clinical efficacy and side effects. For antipsychotics, a therapeutic window is often defined by the level of D2 receptor occupancy; for instance, occupancy above 65-70% is associated with antipsychotic effect, while occupancy exceeding 80% is linked to a higher risk of extrapyramidal side effects. scielo.brnih.gov

Studies in rats using compounds like haloperidol have meticulously mapped the relationship between dose, plasma concentration, D2 receptor occupancy in brain regions like the striatum, and the emergence of catalepsy (an animal model for motor side effects). nih.govnih.gov These quantitative studies are critically dependent on the precise measurement of haloperidol levels in the brain. This compound is consistently used as the internal standard in the analytical methods that provide this data, thereby ensuring the reliability of the dose-occupancy curves that are generated. nih.govkoreascience.krresearchgate.net

Table 2: Dopamine D2 Receptor Occupancy and Associated Effects of Haloperidol in Rats

| Effect Studied | D2 Receptor Occupancy Threshold | Associated Drug(s) | Finding |

|---|---|---|---|

| Conditioned Avoidance Response (CAR) | Lower than catalepsy threshold | Haloperidol, Risperidone, Olanzapine, Quetiapine | All tested antipsychotics were effective in the CAR model at D2 occupancy levels that did not necessarily induce catalepsy. nih.gov |

| Catalepsy (Motor Side Effect Model) | ≥85% | Haloperidol, Risperidone, Olanzapine | Catalepsy was observed only at high doses that produced D2 receptor occupancy of 85% or more. nih.gov |

| Increased EMG Activity (Muscle Rigidity) | >57% | Haloperidol | Haloperidol increased tonic electromyographic (EMG) activity at D2 occupancies greater than 57%. nih.gov |

Development of Novel Research Probes and Pharmacological Tools

Beyond its role in analytics, the chemical structure of this compound serves as a valuable building block for drug discovery and the development of novel pharmacological tools. nih.govnih.govchemicalprobes.org Chemical probes are essential for validating new drug targets and exploring biological pathways. nih.govfrontiersin.org

In a notable example of medicinal chemistry innovation, this compound was used as a key structural fragment in a "hybrid strategy" to design and synthesize a novel series of antagonists for the Melanin-Concentrating Hormone 1 (MCH1) receptor. nih.govacs.orgacs.orgresearchgate.net Researchers combined the core scaffold of this compound with fragments from another high-throughput screening hit (SNAP 7941). nih.govacs.org This approach led to the development of new molecules, such as SNAP 94847, which is a high-affinity and selective MCH1 receptor antagonist with potential for treating mood disorders. nih.govacs.org This work exemplifies how the piperidine-containing structure of this compound can be exploited as a scaffold to create new research probes and potential therapeutics with entirely different pharmacological profiles. mdpi.com This strategy of using fragments from known bioactive compounds is a powerful method in modern drug discovery to generate novel ligands for new targets. biorxiv.org

Emerging Research Areas and Unexplored Molecular Targets

While this compound is a well-established dopamine D2 receptor antagonist, recent preclinical research has begun to explore its potential beyond traditional antipsychotic applications. A significant emerging area of investigation involves the use of the this compound chemical scaffold as a foundation for the development of novel antagonists for the Melanin-Concentrating Hormone 1 (MCH1) receptor. nih.govresearchgate.net The MCH1 receptor is implicated in the regulation of feeding behavior and mood, making it a promising target for new therapies addressing metabolic disorders and mood disorders. dntb.gov.uanih.govbiorxiv.org

This line of research has led to the synthesis of new analogs derived from the core structure of this compound. nih.govresearchgate.net By combining key fragments from this compound and other screening hits, researchers have developed novel compounds with high affinity and selectivity for the MCH1 receptor. researchgate.netdntb.gov.ua One such analog, SNAP 94847 , has demonstrated not only high MCH1 receptor affinity but also favorable oral bioavailability and the ability to cross the blood-brain barrier in rat models. researchgate.net In preclinical studies, this compound has shown the ability to inhibit MCH-induced drinking behavior and has exhibited dose-dependent anxiolytic effects. researchgate.net

This repurposing of the this compound structure highlights a shift towards exploring its utility in targeting alternative molecular pathways. The neurochemical profile of butyrophenones, the class of drugs to which this compound belongs, shows an affinity for sigma-1 receptors. uk.com While the primary antipsychotic action is attributed to dopamine antagonism, the engagement of other receptors like the MCH1 and sigma-1 receptors opens up new avenues for therapeutic development. uk.commdpi.com

Table 1: Investigational Compounds Derived from this compound Scaffold

| Compound ID | Target Receptor | Therapeutic Potential | Key Preclinical Findings |

|---|---|---|---|

| SNAP 94847 | MCH1 Receptor | Mood Disorders, Metabolic Disorders | High affinity and selectivity for MCH1 receptor; Good oral bioavailability and brain penetration in rats; Anxiolytic effects in vivo. researchgate.net |

| Compound 11a-11h | MCH1 Receptor | Mood Disorders | Analogs developed from this compound fragments. nih.govresearchgate.net |

| Compound 15a-15h | MCH1 Receptor | Mood Disorders | Analogs developed from this compound fragments. nih.govresearchgate.net |

| Compound 16a-16g | MCH1 Receptor | Mood Disorders | Analogs developed from this compound fragments. nih.govresearchgate.net |

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, represents a frontier in pharmacological research that holds significant potential for elucidating the comprehensive biological effects of compounds like this compound. dntb.gov.uanih.govnih.gov Although specific multi-omics studies focused exclusively on this compound are not yet prevalent in published literature, the application of these technologies to antipsychotic drugs in general provides a roadmap for future investigations. dntb.gov.uanih.govresearchgate.net

Multi-omics approaches can offer a systems-level understanding of a drug's mechanism of action, identify novel biomarkers for treatment response, and uncover potential new therapeutic indications. nih.govnih.gov For instance, pharmaco-multiomics can reveal how genetic variations in metabolic enzymes, such as CYP2D6, influence drug exposure and response, which is a known factor for haloperidol, a closely related compound. mdpi.com Furthermore, transcriptomic and proteomic analyses can map the downstream signaling pathways affected by this compound, moving beyond its primary target to reveal a more holistic view of its cellular impact. nih.gov Metabolomic studies could identify changes in metabolic profiles following treatment, offering insights into both therapeutic effects and potential side effects. mdpi.com

A related computational approach involves the use of machine learning models, such as Siamese neural networks, to predict drug response similarity based on transcriptional data. In one study, this compound was included in a model that predicted similarities in drug response even among structurally different compounds. researchgate.net This type of analysis, while not a direct multi-omics study, points toward the utility of large-scale biological data in repositioning drugs and understanding their broader pharmacological context.

Future multi-omics research on this compound could focus on several key areas:

Identifying Novel Targets: By analyzing changes across multiple molecular layers in response to the drug, new, previously unexplored targets may be identified.

Predicting Therapeutic Response: Integrated multi-omics data could help build predictive models to identify which patients are most likely to respond to this compound. nih.govresearchgate.net

Table 2: Compounds in a Drug Response Similarity Study Including this compound

| Compound Name | Known Target/Use | Relevance to this compound Research |

|---|---|---|

| This compound | Dopamine D2 Receptor | Subject of the response similarity prediction. |

| Bromperidol | Dopamine D2 Receptor | A structurally similar antipsychotic used for comparison. |

| Amiperone | Dopamine D3 Receptor | Another antipsychotic used to assess response similarity. |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Chlorohaloperidol to ensure reproducibility in academic research?

- Methodological Answer : Synthesis protocols must include detailed descriptions of reaction conditions (e.g., temperature, solvent systems, catalysts), purification steps (e.g., recrystallization, chromatography), and characterization data (e.g., NMR, HPLC). For reproducibility, experimental sections should adhere to standardized reporting guidelines, such as specifying equipment models, reagent purity, and batch-to-batch variability checks. Only novel or modified procedures require full elaboration, while established methods should cite primary literature .

Q. Which analytical techniques are critical for characterizing this compound's structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H/¹³C and 2D techniques) are essential for structural confirmation. Purity should be validated via HPLC-UV or UPLC-MS with >95% purity thresholds. For novel derivatives, elemental analysis or X-ray crystallography may be required. Known compounds must cross-reference spectral data with prior publications, while new analogs demand full spectral interpretation and purity documentation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (EN 374 compliant) and flame-retardant lab coats to prevent dermal exposure. Conduct work in fume hoods with proper ventilation to mitigate inhalation risks. Emergency procedures include 15-minute eye rinsing with saline and immediate medical consultation for persistent irritation. Safety data sheets (SDS) must be reviewed for acute toxicity (e.g., OSHA HCS Category 4 oral toxicity) and disposal protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound while minimizing confounding variables?

- Methodological Answer : Employ in vitro hepatic microsomal assays (e.g., human CYP450 isoforms) coupled with LC-MS/MS metabolite profiling. Control variables by using isotopically labeled analogs as internal standards. For in vivo studies, utilize knockout rodent models to isolate specific enzymatic contributions. Longitudinal sampling and pharmacokinetic modeling (e.g., non-compartmental analysis) reduce inter-individual variability .

Q. What statistical approaches are appropriate for resolving contradictions in pharmacological data related to this compound's efficacy across different studies?

- Methodological Answer : Meta-analytic frameworks (e.g., random-effects models) can aggregate heterogeneous datasets, adjusting for study size and experimental design biases. For contradictory dose-response relationships, apply Bayesian hierarchical models to quantify uncertainty. Sensitivity analyses should test assumptions about outliers, publication bias, and confounding factors (e.g., cell line variability in in vitro assays) .

Q. What strategies should be employed to validate novel hypotheses about this compound's mechanism of action using in vitro and in vivo models?

- Methodological Answer : For in vitro validation, use CRISPR/Cas9-engineered cell lines to knockout putative targets and assess rescue phenotypes. In vivo, employ pharmacodynamic biomarkers (e.g., receptor occupancy via PET imaging) alongside behavioral assays. Cross-validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) for binding affinity confirmation. Pre-register experimental protocols to mitigate hypothesis flexibility .

Data Reporting and Reproducibility

Q. How should researchers document and share large datasets on this compound's pharmacokinetic properties?

- Methodological Answer : Raw datasets (e.g., mass spectrometry raw files, pharmacokinetic time-series) should be deposited in repositories like Zenodo or Figshare with DOIs. Metadata must include experimental conditions (e.g., dosing regimens, animal strain details) and analysis pipelines (e.g., software versions for nonlinear regression). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets in supplementary materials .

Q. What criteria determine the inclusion of this compound-related data in peer-reviewed publications versus supplementary materials?

- Methodological Answer : Primary manuscripts should include data central to the hypothesis (e.g., dose-response curves, structural elucidation). Supplementary materials house secondary validation (e.g., stability studies, extended synthetic procedures) or large datasets (e.g., RNA-seq profiles). Adhere to journal-specific limits (e.g., ≤5 compound syntheses in main text) and ensure supplementary files are hyperlinked and indexed .

Ethical and Compliance Considerations

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in preclinical models?

- Methodological Answer : Obtain IACUC approval for in vivo studies, specifying euthanasia methods (e.g., CO₂ asphyxiation followed by cervical dislocation) and humane endpoints. For human-derived samples (e.g., hepatocytes), document informed consent and anonymization protocols. Adhere to ARRIVE 2.0 guidelines for reporting animal studies to enhance reproducibility and transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.